molecular formula C24H23ClN2O2S B304033 N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

カタログ番号 B304033
分子量: 439 g/mol
InChIキー: XIKKHUVDWPUDGO-JCMHNJIXSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide, also known as TH-302, is a small molecule drug candidate that has shown promising results in preclinical and clinical studies. It is a hypoxia-activated prodrug (HAP) that is designed to selectively target and kill cancer cells that are located in hypoxic regions of tumors.

作用機序

N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is a hypoxia-activated prodrug that is designed to selectively target and kill cancer cells that are located in hypoxic regions of tumors. Hypoxia is a common feature of solid tumors and is associated with resistance to radiation and chemotherapy. N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is activated under hypoxic conditions, which leads to the release of a cytotoxic agent that selectively kills hypoxic tumor cells.
Biochemical and physiological effects:
N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been shown to induce cell death in hypoxic tumor cells through a variety of mechanisms, including DNA damage, inhibition of DNA synthesis, and induction of apoptosis. It has also been shown to inhibit tumor angiogenesis and metastasis, which are important processes in tumor growth and progression.

実験室実験の利点と制限

N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has several advantages for use in lab experiments, including its selective targeting of hypoxic tumor cells and its ability to induce tumor cell death through multiple mechanisms. However, it also has some limitations, including its potential toxicity to normal cells and its limited efficacy in treating tumors that are not hypoxic.

将来の方向性

There are several future directions for research on N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide, including the development of new hypoxia-activated prodrugs that are more selective and effective in targeting hypoxic tumor cells. There is also a need for further clinical trials to evaluate the safety and efficacy of N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide in treating various types of cancer, as well as to identify biomarkers that can predict patient response to the drug. Additionally, there is a need for further research on the mechanisms of action of N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide and its potential use in combination with other cancer therapies.

合成法

The synthesis of N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide involves a multi-step process that starts with the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(2-chlorophenyl)ethylamine to form the corresponding amide. The amide is then coupled with 2-thiophenecarboxaldehyde using a Horner-Wadsworth-Emmons reaction to form the final product, N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide.

科学的研究の応用

N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and inducing tumor cell death. It has also been evaluated in several clinical trials, including Phase I and Phase II trials, and has shown efficacy in treating various types of cancer, including pancreatic, soft tissue sarcoma, and non-small cell lung cancer.

特性

製品名

N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

分子式

C24H23ClN2O2S

分子量

439 g/mol

IUPAC名

N-[(Z)-3-[2-(2-chlorophenyl)ethylamino]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C24H23ClN2O2S/c1-16-9-10-19(14-17(16)2)23(28)27-22(15-20-7-5-13-30-20)24(29)26-12-11-18-6-3-4-8-21(18)25/h3-10,13-15H,11-12H2,1-2H3,(H,26,29)(H,27,28)/b22-15-

InChIキー

XIKKHUVDWPUDGO-JCMHNJIXSA-N

異性体SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NCCC3=CC=CC=C3Cl)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCCC3=CC=CC=C3Cl)C

正規SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCCC3=CC=CC=C3Cl)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。